molecular formula C12H16ClNO B458137 N-(4-chlorobenzyl)pentanamide

N-(4-chlorobenzyl)pentanamide

Cat. No.: B458137
M. Wt: 225.71g/mol
InChI Key: SAISNJANQMWCOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)pentanamide is a synthetic amide derivative characterized by a pentanamide backbone linked to a 4-chlorobenzyl group. These analogs are explored in therapeutic contexts such as anthelmintic, antitubercular, and dopamine receptor-targeting applications, highlighting the significance of substituent effects on drug efficacy and safety .

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]pentanamide

InChI

InChI=1S/C12H16ClNO/c1-2-3-4-12(15)14-9-10-5-7-11(13)8-6-10/h5-8H,2-4,9H2,1H3,(H,14,15)

InChI Key

SAISNJANQMWCOT-UHFFFAOYSA-N

SMILES

CCCCC(=O)NCC1=CC=C(C=C1)Cl

Canonical SMILES

CCCCC(=O)NCC1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Anthelmintic Activity : N-(4-methoxyphenyl)pentanamide demonstrates efficacy comparable to albendazole against T. canis larvae but with negligible cytotoxicity, making it a safer candidate .
  • Chlorophenyl Derivatives : Chlorine substituents (e.g., compound 16 in ) correlate with enhanced activity in unspecified assays, though cytotoxicity data are lacking .
  • Sulfonamide Derivatives : Functionalization with sulfonamide groups (e.g., compound 23) shifts activity toward antitubercular applications, likely due to improved target binding .

Physicochemical and Pharmacokinetic Properties

Table 2: Drug-Likeness and Pharmacokinetic Parameters

Compound logP TPSA (Ų) Water Solubility BBB Permeation Synthetic Accessibility Reference
N-(4-methoxyphenyl)pentanamide ~2.58 ~50 High Yes 1.34 (easier synthesis)
Albendazole Higher Lower Lower No 2.58
N4-Valeroylsulfathiazole (23) Not reported High (due to sulfonamide) Moderate Unlikely Not reported

Key Findings :

  • Drug-Likeness : N-(4-methoxyphenyl)pentanamide adheres to Lipinski’s rules, with favorable TPSA (50 Ų), logP (~2.58), and synthetic accessibility (1.34 vs. 2.58 for albendazole) .
  • Sulfonamide Derivatives : High TPSA from sulfonamide groups may limit BBB penetration but enhance solubility for antitubercular use .

Key Findings :

  • Substituent Impact: Electron-withdrawing groups (e.g., trifluoromethyl in 7e) improve yields (45%) compared to cyano-substituted 7d (34%), likely due to enhanced reaction stability .
  • Sulfonamide Derivatives : High yields (e.g., 96% for compound 23) suggest robust synthetic routes for sulfonamide-functionalized pentanamides .

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